H-Pro-D-Leu-Gly-NH2

説明

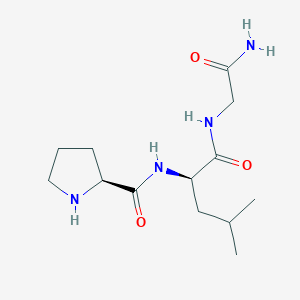

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Pro-D-Leu-Gly-NH2: Discovery, Synthesis, and Mechanism of Action

This technical guide provides a comprehensive overview of the tripeptide H-Pro-D-Leu-Gly-NH2, an analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Inhibiting Factor (MIF-1). It is intended for researchers, scientists, and drug development professionals interested in the history, synthesis, and biological activity of this compound, particularly its role as an allosteric modulator of dopamine receptors.

Discovery and Rationale

The discovery of this compound is rooted in the exploration of the structure-activity relationships of the naturally occurring neuropeptide MIF-1 (H-Pro-L-Leu-Gly-NH2). MIF-1 was first isolated from brain tissue during the search for hypothalamic releasing factors and was identified as a positive allosteric modulator of the D2 dopamine receptor. The development of analogs, such as this compound, was a logical step to investigate the significance of the stereochemistry of the constituent amino acids for its biological activity.

The substitution of the natural L-Leucine with its D-enantiomer was intended to explore how this change would affect the peptide's conformation and its interaction with the dopamine receptor. Such modifications are a common strategy in medicinal chemistry to develop analogs with potentially increased potency, selectivity, or metabolic stability.

Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides in a controlled, stepwise manner. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

Synthetic Workflow

The general workflow for the solid-phase synthesis of this compound is depicted below. This process starts from the C-terminus (Glycine) and proceeds to the N-terminus (Proline).

Caption: Solid-phase synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound, like its parent compound MIF-1, functions as an allosteric modulator of dopamine receptors, with selectivity for the D2 and D4 subtypes. It does not typically show activity at D1 or adrenergic receptors. As a positive allosteric modulator, it enhances the binding of orthosteric agonists (like dopamine) to the receptor. This is achieved by increasing the affinity of the high-affinity state of the receptor for the agonist and by shifting the equilibrium towards this high-affinity state, which is coupled to G-proteins.

Signaling Pathway

The mechanism of action involves binding to a site on the D2 receptor that is distinct from the dopamine binding site. This allosteric binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of dopamine.

Caption: Allosteric modulation of the D2 dopamine receptor by this compound.

Quantitative Data

The biological activity of this compound has been compared to that of the endogenous L-Leu isomer (PLG or MIF-1). The primary measure of activity in these studies is the ability to enhance the binding of a dopamine receptor agonist, such as ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene), to central dopamine receptors.

| Compound | Configuration | Relative Activity vs. PLG | Reference |

| H-Pro-L-Leu -Gly-NH2 (PLG) | L-Pro, L-Leu | 1x (Baseline) | |

| H-Pro-D-Leu -Gly-NH2 | L-Pro, D-Leu | Inactive | |

| H-D-Pro -L-Leu-Gly-NH2 | D-Pro, L-Leu | Comparable to PLG |

Note: The available literature indicates that while the D-Pro analog retains activity, the this compound analog was found to be inactive in the specific assay used in the cited study. This highlights the critical importance of the L-configuration at the Leucine position for this particular modulatory activity.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound, based on established methodologies in the field.

Solid-Phase Peptide Synthesis Protocol

Objective: To synthesize this compound via Fmoc-based solid-phase chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-D-Leu-OH, Boc-Pro-OH

-

Coupling agents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection agent: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Glycine):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (D-Leucine):

-

Remove the Fmoc group from the resin-bound Glycine using 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Couple pre-activated Fmoc-D-Leu-OH using the same procedure as in step 2.

-

-

Third Amino Acid Coupling (Proline):

-

Remove the Fmoc group from the resin-bound D-Leucine.

-

Wash the resin with DMF.

-

Couple pre-activated Boc-Pro-OH using the same procedure.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DMF, then Dichloromethane (DCM), and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.

-

Centrifuge to pellet the peptide, wash with ether, and air dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Radioligand Binding Assay Protocol

Objective: To determine the effect of this compound on the binding of a radiolabeled agonist to D2 dopamine receptors.

Materials:

-

Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells) or from rat striatum.

-

Radiolabeled D2 agonist: [³H]N-propylnorapomorphine ([³H]NPA) or similar.

-

Test compound: this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Non-specific binding determinator: e.g., 10 µM haloperidol or sulpiride.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Assay Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Binding Reaction: In a 96-well plate, combine:

-

Receptor membrane preparation.

-

[³H]NPA at a concentration near its Kd.

-

Varying concentrations of this compound (or vehicle control).

-

For non-specific binding wells, add 10 µM haloperidol.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Analyze the data using non-linear regression to determine if the compound enhances agonist binding, which would be indicative of positive allosteric modulation.

-

In-Depth Technical Guide: Physicochemical Properties of H-Pro-D-Leu-Gly-NH2

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological context of the tripeptide H-Pro-D-Leu-Gly-NH2. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for the D-Leu isomer is limited, the following table summarizes its calculated properties and data from its L-Leu stereoisomer, which are expected to be very similar for achiral properties like molecular weight and formula. Diastereomers can, however, exhibit different melting points and solubilities[1].

| Property | Value | Source |

| Chemical Name | (S)-N-((R)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₂₆N₄O₃ | Calculated |

| Molecular Weight | 298.38 g/mol | Calculated |

| CAS Number | Not available for the D-Leu isomer. (L-Leu isomer: 2002-44-0) | [2] |

| Appearance | Expected to be a solid, crystalline powder. | General peptide properties[3][4] |

| Melting Point | 122-123 °C (for L-Pro-L-Leu-Gly-NH₂) | Analogy to L-isomer |

| Solubility | Soluble in water. The solubility of tripeptides can be sequence-dependent.[5][6][7][8][9][10] | Analogy to L-isomer and general peptide properties |

| Stability | Peptides are susceptible to enzymatic degradation and hydrolysis at extreme pH. The D-amino acid may confer some resistance to proteolysis.[1] | General peptide stability |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual synthesis of this compound on a Rink amide resin, which yields a C-terminal amide upon cleavage.

Materials:

-

Rink amide resin

-

Fmoc-Gly-OH

-

Fmoc-D-Leu-OH

-

Fmoc-Pro-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Glycine):

-

Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative test indicates a complete reaction.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (D-Leucine):

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-D-Leu-OH using the same activation and coupling procedure as for glycine.

-

-

Third Amino Acid Coupling (Proline):

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Pro-OH.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal proline.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using preparative HPLC.

-

HPLC Purification Protocol

High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides. A reversed-phase C18 column is typically used.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the retention time of the peptide.

-

Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.

-

Detection: UV absorbance at 214 nm and 280 nm.

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution program.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for [M+H]⁺ is 299.2027 Da. Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the amino acid residues. For instance, the isobutyl protons of D-leucine will appear as doublets in the aliphatic region. The proline ring protons will have complex multiplets. Amide protons will appear as doublets or triplets in the downfield region.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons and the alpha-carbons of each amino acid residue.

Biological Activity and Signaling Pathway

This compound is an analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Inhibiting Factor (MIF-1).[2] PLG and its analogs are known to act as positive allosteric modulators of dopamine D2 receptors.[13][14][15]

Positive allosteric modulators bind to a site on the receptor that is distinct from the dopamine binding site. This binding enhances the affinity and/or efficacy of dopamine for its receptor. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

Signaling Pathway:

-

Dopamine binds to the orthosteric site of the D2 receptor.

-

This compound binds to an allosteric site on the D2 receptor.

-

The binding of the allosteric modulator enhances the dopamine-induced conformational change in the receptor.

-

This leads to a more efficient activation of the associated heterotrimeric G-protein (Gi/o).

-

The activated Gαi subunit dissociates from the Gβγ dimer.

-

Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer can modulate the activity of other effectors, such as ion channels.

References

- 1. D-Amino acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bachem.com [bachem.com]

- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrogen bonds in the tripeptide Pro-Leu-Gly-NH2. 17O and 1H studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of H-Pro-D-Leu-Gly-NH2 on D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-D-Leu-Gly-NH2, also known as Melanocyte-Inhibiting Factor (MIF-1) or Pro-Leu-Gly-NH2 (PLG), is an endogenous neuropeptide that functions as a positive allosteric modulator (PAM) of the dopamine D2 receptor. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its effects on receptor binding, functional activity, and downstream signaling pathways. This document synthesizes available data to offer a detailed resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target for therapeutics aimed at treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Allosteric modulation of D2 receptors offers a promising therapeutic strategy, providing the potential for enhanced receptor subtype selectivity and a lower incidence of side effects compared to orthosteric ligands. This compound has been identified as an endogenous PAM of the D2 receptor, enhancing the binding and signaling of orthosteric agonists.[1][2] This guide delves into the molecular mechanisms underpinning the allosteric modulation of D2 receptors by this compound.

Mechanism of Action at the D2 Receptor

This compound exerts its effects by binding to a site on the D2 receptor that is topographically distinct from the orthosteric binding site for dopamine and other agonists or antagonists.[2] This allosteric binding event induces a conformational change in the receptor that enhances the affinity of orthosteric agonists for the high-affinity, G protein-coupled state of the receptor.[2][3]

Positive Allosteric Modulation of Agonist Binding

The primary mechanism of action of this compound is the potentiation of agonist binding to the D2 receptor. This has been demonstrated in radioligand binding assays where the presence of this compound or its analogs increases the binding of D2 receptor agonists. While specific quantitative data for this compound is limited in the public domain, studies on its peptidomimetic analogs provide insight into its potency. For instance, some peptidomimetics have been shown to enhance the binding of the D2 agonist [3H]NPA by 14.6 ± 3.9% at a concentration of 10⁻⁸ M and 21.4 ± 6.1% at 10⁻⁷ M.[3] Notably, certain peptidomimetic derivatives of PLG have been reported to be over 1000-fold more potent than the parent compound.[2] For dopamine, this compound has been shown to potentiate its binding with an Emax of 93.6 ± 4.4%.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs on D2 receptor binding.

| Compound | Assay Type | Agonist | Effect | Concentration | % Enhancement of Agonist Binding | Reference |

| Peptidomimetic Analog 1 | Radioligand Binding | [3H]NPA | Potentiation | 10⁻⁸ M | 14.6 ± 3.9% | [3] |

| Peptidomimetic Analog 2 | Radioligand Binding | [3H]NPA | Potentiation | 10⁻⁷ M | 21.4 ± 6.1% | [3] |

| This compound | Radioligand Binding | Dopamine | Potentiation | Not Specified | Emax: 93.6 ± 4.4% |

Experimental Protocols

Radioligand Binding Assay for Allosteric Modulation

This protocol is designed to assess the effect of this compound on the binding of a radiolabeled agonist to the D2 receptor.

Materials:

-

Membrane preparation from cells expressing D2 receptors (e.g., CHO or HEK293 cells)

-

Radiolabeled D2 agonist (e.g., [3H]N-propylnorapomorphine ([3H]NPA))

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM haloperidol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, add assay buffer, the membrane preparation, the radiolabeled agonist at a concentration near its Kd, and varying concentrations of this compound.

-

For the determination of non-specific binding, add the non-specific binding determinator instead of this compound.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to determine the EC50 and Emax of its allosteric effect.

cAMP Functional Assay

This protocol measures the functional consequence of this compound modulation on D2 receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Cells stably expressing D2 receptors (e.g., CHO or HEK293 cells)

-

Forskolin (to stimulate cAMP production)

-

D2 receptor agonist (e.g., quinpirole)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Add the D2 receptor agonist at a fixed concentration (e.g., its EC20 or EC50) to all wells except the control wells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the this compound concentration to determine its effect on the agonist's potency and efficacy.

Signaling Pathways and Experimental Workflows

D2 Receptor Signaling Pathway

The following diagram illustrates the canonical D2 receptor signaling pathway and the proposed site of action for this compound.

Caption: D2 receptor signaling pathway modulated by this compound.

Experimental Workflow for Assessing Allosteric Modulation

The following diagram outlines a typical experimental workflow for characterizing the allosteric modulatory effects of this compound.

Caption: Experimental workflow for characterizing an allosteric modulator.

Downstream Signaling Consequences

The positive allosteric modulation of D2 receptors by this compound is expected to enhance the canonical Gi/o-mediated signaling cascade. This leads to a more pronounced inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA) and altered phosphorylation of downstream targets, including transcription factors like CREB.

The influence of this compound on biased signaling, such as the preferential activation of certain G-protein subtypes (e.g., Gi vs. Go) or the recruitment of β-arrestin, is an area that requires further investigation. Understanding these nuances will be crucial for the development of functionally selective allosteric modulators with improved therapeutic profiles.

Conclusion

This compound is a significant endogenous positive allosteric modulator of the D2 dopamine receptor. Its ability to enhance agonist binding and subsequent G-protein-mediated signaling highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its mechanism of action, supported by available data and detailed experimental protocols. Further research is warranted to fully elucidate the quantitative aspects of its modulatory effects and its impact on downstream signaling pathways, including potential biased agonism. This will ultimately pave the way for the rational design of next-generation allosteric modulators for the treatment of dopamine-related disorders.

References

- 1. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of H-Pro-D-Leu-Gly-NH2: A Technical Guide

This technical guide provides a comprehensive overview of the structural analysis of the tripeptide H-Pro-D-Leu-Gly-NH2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular conformation and biophysical properties of this and related peptide structures. This document outlines common experimental protocols, presents key structural data, and visualizes the analytical workflow.

Introduction

This compound is a tripeptide amide that has garnered interest in neuroscience and pharmacology. It is an analog of the naturally occurring peptide Pro-Leu-Gly-NH2 (MIF-1), which is known to modulate dopamine receptors and exhibit potential therapeutic effects in conditions such as Parkinson's disease and depression. The stereochemical change from L-Leucine to D-Leucine can significantly impact the peptide's three-dimensional structure, receptor binding affinity, and metabolic stability. A thorough structural elucidation is therefore critical for understanding its biological activity and for the rational design of novel therapeutics.

This guide will focus on the primary techniques used for the structural characterization of such peptides, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.

Quantitative Structural Data

The following tables summarize key quantitative data pertinent to the structural analysis of this compound and its closely related analog, Pro-L-Leu-Gly-NH2 (MIF-1). Due to the limited availability of specific data for the D-Leu isomer, data for the L-Leu form is included for comparative purposes, as it provides valuable insight into the expected structural features.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Pro-Leu-Gly-NH2 in DMSO-d₆

| Residue | Proton | Chemical Shift (ppm) |

| Pro | α-CH | 4.15 |

| β-CH₂ | 1.70, 2.10 | |

| γ-CH₂ | 1.85 | |

| δ-CH₂ | 3.50 | |

| Leu | α-CH | 4.45 |

| β-CH₂ | 1.55 | |

| γ-CH | 1.75 | |

| δ-CH₃ | 0.85, 0.90 | |

| Gly | α-CH₂ | 3.70, 3.80 |

| Amide | NH₂ | 7.10, 7.35 |

Note: These are representative values for the L-Leu isomer (MIF-1) and may vary slightly for the D-Leu analog due to conformational differences.

Table 2: Key Torsional Angles (φ, ψ) Defining Peptide Backbone Conformation

| Residue | Torsional Angle | Value (degrees) |

| Pro | ψ | ~150° |

| D-Leu | φ | ~(-60° to -80°) |

| ψ | ~120° | |

| Gly | φ | ~(80° to 90°) |

Note: These values are predicted for a Type II β-turn structure, which is often observed in Pro-Xxx-Gly sequences. The specific values for this compound would require experimental determination.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation: Dissolve 1-5 mg of the synthesized and purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the peptide's conformation. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

1D ¹H NMR: To identify all proton resonances and their chemical shifts.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system of a particular residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances by correlating them to their directly attached protons.

-

-

Data Analysis and Structure Calculation:

-

Assign all proton and carbon chemical shifts to their respective atoms in the peptide sequence.

-

Measure coupling constants (e.g., ³J(HNHα)) from the 1D ¹H spectrum to determine torsional angle (φ) constraints.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance constraints.

-

Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR constraints.

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

Protocol:

-

Crystallization:

-

Dissolve the purified peptide in a suitable solvent to a high concentration.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques like hanging drop or sitting drop vapor diffusion.

-

Monitor the crystallization trials for the appearance of single, well-ordered crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.

-

Expose the crystal to a collimated beam of X-rays from a synchrotron or a rotating anode source.

-

Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or molecular replacement (if a suitable search model is available).

-

Build an initial model of the peptide into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the peptide.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for electrospray ionization).

-

Data Acquisition:

-

Infuse the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide. The expected monoisotopic mass for C₁₃H₂₄N₄O₃ is 284.1848 g/mol .

-

Perform tandem mass spectrometry (MS/MS) by selecting the parent ion, fragmenting it (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions.

-

-

Data Analysis:

-

Analyze the fragmentation pattern to confirm the amino acid sequence. Expect to see characteristic b- and y-ion series resulting from cleavage of the peptide amide bonds.

-

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of this compound and a potential signaling pathway based on its known analogs.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Postulated signaling pathway for this compound via dopamine receptor modulation.

H-Pro-D-Leu-Gly-NH2: A Potent Analog of Melanocyte-Inhibiting Factor for Hyperpigmentation Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentary disorders, characterized by the excessive production and uneven distribution of melanin, represent a significant area of dermatological research. The regulation of melanogenesis, the complex process of melanin synthesis within melanocytes, is a key target for therapeutic intervention. Melanocyte-Stimulating Hormone (MSH) and its receptor, the Melanocortin 1 Receptor (MC1R), play a pivotal role in stimulating this pathway. Consequently, inhibiting this interaction presents a promising strategy for controlling pigmentation. This technical guide focuses on H-Pro-D-Leu-Gly-NH2, a synthetic analog of the endogenous Melanocyte-Inhibiting Factor (MIF-1). MIF-1, also known as melanostatin, is the tripeptide Pro-Leu-Gly-NH2 and is a natural inhibitor of MSH release. The incorporation of a D-Leucine residue in this compound is hypothesized to enhance its stability and efficacy, making it a valuable tool for research and potential drug development in the field of dermatology. This document provides a comprehensive overview of the proposed mechanism of action, detailed experimental protocols for its evaluation, and a framework for data presentation.

Introduction to Melanogenesis and its Regulation

Melanin, the primary determinant of skin, hair, and eye color, is produced by specialized dendritic cells called melanocytes. The synthesis of melanin, or melanogenesis, is a complex enzymatic cascade initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosinase. This is the rate-limiting step in melanin production.

The signaling pathway that governs melanogenesis is primarily initiated by the binding of α-Melanocyte-Stimulating Hormone (α-MSH) to the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes.[1][2] This ligand-receptor interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the Cyclic AMP-Responsive Element-Binding Protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and differentiation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to increased melanin synthesis.

This compound: A Melanocyte-Inhibiting Factor Analog

This compound is a synthetic peptide analog of the naturally occurring Melanocyte-Inhibiting Factor (MIF-1), which has the sequence Pro-Leu-Gly-NH2. MIF-1 is an endogenous hypothalamic peptide that inhibits the release of α-MSH from the pituitary gland. By substituting the naturally occurring L-Leucine with its D-enantiomer, this compound is designed for increased resistance to enzymatic degradation, potentially leading to a longer half-life and greater biological activity.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its melanocyte-inhibiting effects by acting as a competitive antagonist of the MC1R. By binding to the receptor, it is thought to block the binding of the endogenous agonist, α-MSH, thereby preventing the initiation of the downstream signaling cascade that leads to melanogenesis. This proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of this compound action on the melanogenesis signaling pathway.

Experimental Protocols

To evaluate the efficacy of this compound as a melanocyte-inhibiting agent, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.

Cell Culture

Murine melanoma B16-F10 cells are a commonly used and appropriate model for studying melanogenesis.

-

Cell Line: B16-F10 murine melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be replaced every 2 days.[3]

Mushroom Tyrosinase Inhibition Assay

This cell-free assay directly measures the effect of the test compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Reagents:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

Phosphate buffer (0.1 M, pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

DMSO (vehicle)

-

-

Procedure:

-

In a 96-well plate, add 20 µL of DMSO (control) or varying concentrations of the test compound/positive control.[4]

-

Add 40 µL of 30 U/mL mushroom tyrosinase and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[4]

-

Pre-incubate the plate for 10 minutes at room temperature.[4]

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.[4]

-

Incubate at 37°C for 20 minutes.[4]

-

Measure the absorbance at 475 nm using a microplate reader.[4]

-

-

Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by B16-F10 cells after treatment with the test compound.

-

Procedure:

-

Seed B16-F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]

-

Treat the cells with varying concentrations of this compound in the presence of α-MSH (e.g., 100 nM) to stimulate melanogenesis. Include a vehicle control and a positive control (e.g., Kojic acid).

-

Incubate for 72 hours.[5]

-

Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them.

-

Harvest the cell pellets by centrifugation.

-

Solubilize the melanin by dissolving the pellets in 1 N NaOH with 10% DMSO and heating at 80°C for 1 hour.[5]

-

Measure the absorbance of the solubilized melanin at 405 nm.[3]

-

-

Normalization: The melanin content should be normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the melanocyte-inhibiting properties of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation. The following are example templates for data presentation.

Table 1: In Vitro Mushroom Tyrosinase Inhibition by this compound

| Compound | Concentration (µM) | % Tyrosinase Inhibition (Mean ± SD) | IC50 (µM) |

| This compound | 10 | ||

| 50 | |||

| 100 | |||

| 250 | |||

| Kojic Acid (Positive Control) | 10 | ||

| 50 | |||

| 100 | |||

| 250 |

Table 2: Effect of this compound on Melanin Content in α-MSH-Stimulated B16-F10 Cells

| Treatment | Concentration (µM) | Melanin Content (% of Control) (Mean ± SD) |

| Control (α-MSH only) | - | 100 |

| This compound | 10 | |

| 50 | ||

| 100 | ||

| Kojic Acid (Positive Control) | 50 |

Conclusion

This compound represents a promising candidate for the development of novel topical agents for the management of hyperpigmentation. Its design as a stabilized analog of a natural inhibitory peptide suggests a favorable biological activity and safety profile. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for the in vitro evaluation of this and other potential melanocyte-inhibiting compounds. Further research, including in vivo studies and formulation development, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase inhibition assay [bio-protocol.org]

- 5. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of H-Pro-D-Leu-Gly-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of the tripeptide H-Pro-D-Leu-Gly-NH2, also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). Understanding the stability of this peptide in biological matrices is crucial for the design and interpretation of preclinical and clinical studies. This document summarizes key stability data, details relevant experimental protocols, and illustrates the degradation pathway.

Core Stability Profile

This compound exhibits remarkable stability in human plasma and serum. Studies have shown that upon incubation at 37°C, no degradation is observed within the first hour. One study has reported that 50% degradation of the peptide in human plasma at 37°C requires five days[1]. This high degree of stability is a significant advantage for its potential therapeutic applications.

In stark contrast, the peptide is rapidly metabolized in the serum of other species. For instance, in rat serum, complete degradation occurs within one hour of incubation[2][3]. This species-specific difference in stability is a critical consideration for the translation of animal model data to human applications.

Quantitative Stability Data

The following table summarizes the available quantitative data on the in vitro stability of this compound in serum from various species.

| Biological Matrix | Species | Incubation Time (hours) | Incubation Temperature (°C) | Percent Degradation (%) | Reference |

| Serum | Human | 1 | 37 | 0 | [2][3] |

| Plasma | Human | 120 (5 days) | 37 | 50 | [1] |

| Serum | Rat | 1 | 37 | 100 | [2][3] |

| Serum | Chicken | 1 | 37 | 4 | [2] |

| Serum | Carp | 1 | 37 | 30 | [2] |

Enzymatic Degradation Pathway

In non-primate species such as rats, the degradation of this compound is primarily enzymatic. The enzyme responsible in rat serum has been characterized as an arylamidase[2][3]. The degradation involves the cleavage of the peptide bonds, resulting in the constituent amino acids and the C-terminal amide. The identified degradation products are Proline (Pro), Leucine (Leu), and Glycinamide (H-Gly-NH2)[2][3]. The dipeptide H-Leu-Gly-NH2 is not observed as a significant metabolite, suggesting that once the initial cleavage occurs, the resulting fragments are rapidly broken down[2][3].

Experimental Protocols

This section details a general protocol for assessing the in vitro stability of this compound in a plasma or serum matrix. This protocol is a composite based on standard methodologies in the field.

In Vitro Incubation

-

Objective: To expose the peptide to the enzymatic environment of plasma or serum over a defined time course.

-

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water or a suitable buffer).

-

Pooled plasma or serum from the desired species (e.g., human, rat).

-

Incubator or water bath set to 37°C.

-

Microcentrifuge tubes.

-

-

Procedure:

-

Pre-warm the plasma or serum to 37°C.

-

Spike the peptide stock solution into the plasma/serum to achieve the desired final concentration (e.g., 10 µM).

-

Vortex briefly to ensure homogeneity.

-

Incubate the samples at 37°C.

-

At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes for rat plasma; 0, 1, 4, 24, 48 hours for human plasma), withdraw an aliquot of the incubation mixture.

-

Immediately proceed to the reaction termination/protein precipitation step.

-

Reaction Termination and Protein Precipitation

-

Objective: To stop enzymatic degradation and remove proteins that can interfere with subsequent analysis.

-

Materials:

-

Ice-cold acetonitrile or 10% (w/v) trichloroacetic acid (TCA).

-

Microcentrifuge.

-

-

Procedure:

-

To the collected aliquot, add 2-3 volumes of ice-cold acetonitrile or an equal volume of 10% TCA.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice or at -20°C for at least 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the peptide and its potential metabolites, for analysis.

-

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To separate and quantify the remaining parent peptide at each time point.

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Detection wavelength: 210-230 nm.

-

Injection volume: 20-50 µL.

-

Gradient program: A linear gradient from 5% to 60% Mobile Phase B over 15-20 minutes is a typical starting point and should be optimized for the specific peptide.

-

-

Data Analysis:

-

The peak area corresponding to the intact this compound is recorded at each time point.

-

The percentage of the peptide remaining is calculated relative to the peak area at time zero.

-

The half-life (t½) can be determined by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

-

References

The Conformational Landscape of H-Pro-D-Leu-Gly-NH2 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The tripeptide H-Pro-D-Leu-Gly-NH2 is a stereoisomer of the endogenous neuropeptide H-Pro-L-Leu-Gly-NH2 (MIF-1). The conformational flexibility of small peptides in solution is a key determinant of their biological activity. Understanding the preferred three-dimensional structures of these molecules is paramount for rational drug design and the development of novel therapeutics. The substitution of an L-amino acid with its D-enantiomer can significantly alter the peptide's conformational preferences, proteolytic stability, and receptor-binding affinity.

Studies on the parent L-Leu peptide have indicated a propensity to adopt a β-turn conformation, a common structural motif in peptides and proteins that facilitates chain reversal. This turn is often stabilized by an intramolecular hydrogen bond. The conformation has been shown to be sensitive to the solvent environment, highlighting the importance of conducting studies in various media to mimic different physiological conditions.

This guide will detail the necessary experimental and computational workflows to fully characterize the solution conformation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state conformation of peptides. A series of one- and two-dimensional NMR experiments are required to obtain a comprehensive set of structural restraints.

Methodology:

-

Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify all proton resonances and assess sample purity.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid spin system. Cross-peaks in the TOCSY spectrum connect all scalar-coupled protons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. ROESY is often preferred for small molecules as it avoids the issue of zero-crossing NOEs.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances.

-

J-Coupling Constant Measurement: The magnitude of the ³J(HN,Hα) coupling constant can be used to estimate the dihedral angle φ using the Karplus equation. These values provide valuable constraints on the peptide backbone conformation.

-

Temperature Coefficient Measurement: The temperature dependence of the amide proton chemical shifts (dδ/dT) can be used to identify protons involved in intramolecular hydrogen bonds. Amide protons with small temperature coefficients (less than -3 ppb/K) are likely shielded from the solvent, often due to hydrogen bonding.

Data Presentation:

The following tables should be constructed from the NMR data:

Table 1: ¹H and ¹³C Chemical Shift Assignments for this compound in [Solvent] at [Temperature]

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pro | Hα | ||

| Hβ | |||

| Hγ | |||

| Hδ | |||

| D-Leu | NH | ||

| Hα | |||

| Hβ | |||

| Hγ | |||

| Hδ | |||

| Gly | NH | ||

| Hα | |||

| Gly-NH₂ | NH₂ |

Table 2: Key NOE/ROE Connectivities and Estimated Distances

| Proton 1 | Proton 2 | NOE/ROE Intensity | Estimated Distance (Å) |

| D-Leu NH | Pro Hα | ||

| Gly NH | D-Leu Hα | ||

| Pro Hα | D-Leu Hδ | ||

| ... | ... |

Table 3: ³J(HN,Hα) Coupling Constants and Calculated Dihedral Angles (φ)

| Residue | ³J(HN,Hα) (Hz) | Calculated φ Angle (°) |

| D-Leu | ||

| Gly |

Table 4: Amide Proton Temperature Coefficients

| Amide Proton | dδ/dT (ppb/K) | Hydrogen Bond Involvement |

| D-Leu NH | ||

| Gly NH | ||

| Gly-NH₂ |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution.

Methodology:

-

Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., water, trifluoroethanol) to a concentration of approximately 0.1 mg/mL.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: The raw data is converted to mean residue ellipticity [θ]. The resulting spectrum is then deconvoluted using algorithms to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil).

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the peptide's conformational landscape, complementing the time-averaged data from NMR.

Methodology:

-

System Setup: An initial structure of the peptide is generated (e.g., an extended conformation). This structure is then placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water).

-

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational space of the peptide.

-

Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformational clusters, calculate dihedral angle distributions, and identify persistent hydrogen bonds.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental and computational investigations.

Caption: Experimental and computational workflow for the conformational analysis of this compound.

Caption: Logical relationship between data acquisition, analysis, and biological interpretation.

Conclusion

A thorough understanding of the solution conformation of this compound is essential for elucidating its biological function and for guiding future drug development efforts. Although specific experimental data for this D-amino acid containing peptide is currently lacking in the public domain, the methodologies outlined in this guide provide a robust framework for its determination. By combining high-resolution NMR spectroscopy, circular dichroism, and molecular dynamics simulations, a detailed picture of the conformational landscape of this important peptide can be achieved. The resulting structural insights will be invaluable for the scientific and drug development communities.

H-Pro-D-Leu-Gly-NH2: A Modulator of Dopaminergic Neurotransmission

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Pro-D-Leu-Gly-NH2, a synthetic analog of the naturally occurring peptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Stimulating Hormone Release Inhibiting Factor (MIF-1). The focus of this document is to delineate its role and mechanism of action within the dopaminergic system, presenting key experimental findings, methodologies, and conceptual frameworks relevant to its study.

Introduction

This compound belongs to a class of small peptides that have been investigated for their neuromodulatory properties. The parent compound, PLG, is an endogenous brain peptide with a range of effects on the central nervous system, including interactions with the dopaminergic system. The substitution of L-Leucine with its D-isomer, D-Leucine, in this compound was initially explored to enhance its metabolic stability and potentially modify its biological activity. This guide will delve into the nuanced interactions of this peptide with dopamine receptors and its implications for dopaminergic signaling.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H24N4O3 |

| Molecular Weight | 284.36 g/mol |

| IUPAC Name | (2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |

| CAS Number | 51642-63-2 |

| Synonyms | PLG Analog, MIF-1 Analog |

Role in Dopaminergic Neurotransmission

This compound and its parent compound, PLG, are recognized as allosteric modulators of dopamine receptors, with a notable influence on the D2 dopamine receptor subtype. Unlike classical agonists or antagonists that bind to the primary neurotransmitter binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's affinity for its endogenous ligand, in this case, dopamine.

Allosteric Modulation of the D2 Dopamine Receptor

Experimental evidence suggests that this compound can potentiate the binding of dopamine agonists to the D2 receptor. This positive allosteric modulation can lead to an enhanced downstream signaling cascade upon dopamine binding, without directly activating the receptor itself. This mechanism is of significant interest in drug development as it offers a more subtle and potentially safer way to modulate neurotransmitter systems compared to direct-acting agonists or antagonists.

Quantitative Data on Receptor Interactions

The following table summarizes the quantitative data on the interaction of this compound and related compounds with the dopaminergic system. It is important to note that specific binding affinities (Ki) for allosteric modulators are often context-dependent and can be influenced by the presence of the orthosteric ligand.

| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |

| Pro-Leu-Gly-NH2 | D2 Dopamine Receptor | Radioligand Binding | Kd | ~10 nM | Rat Striatum | |

| This compound | D2 Dopamine Receptor | Radioligand Binding | Modulation of Agonist Affinity | Potentiation | Rat Striatum | |

| Pro-Leu-Gly-NH2 | D2 Dopamine Receptor | Functional Assay (cAMP) | EC50 | Micromolar Range | Cell Culture |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on dopaminergic neurotransmission.

Dopamine Receptor Binding Assay

This protocol is designed to assess the ability of this compound to modulate the binding of a radiolabeled ligand to dopamine receptors.

Materials:

-

Rat striatal tissue homogenate

-

Radioligand (e.g., [3H]Spiperone for D2 receptors)

-

This compound

-

Dopamine agonist (e.g., Apomorphine)

-

Incubation buffer (e.g., Tris-HCl with physiological salts)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a series of tubes, combine the striatal membrane preparation with a fixed concentration of the radioligand.

-

Add varying concentrations of this compound to the experimental tubes.

-

To assess allosteric modulation, include a set of tubes with a fixed concentration of a dopamine agonist in the presence of varying concentrations of this compound.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Analyze the data to determine the effect of this compound on the binding of the radioligand and the agonist.

In Vivo Microdialysis

This protocol allows for the in vivo measurement of dopamine release in specific brain regions of awake, freely moving animals following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthetics

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) in the anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant rate using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound (e.g., via intraperitoneal injection or direct infusion through the probe).

-

Continue collecting dialysate samples post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the post-administration dopamine levels as a percentage of the baseline levels.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed allosteric modulation of the D2 dopamine receptor signaling pathway by this compound.

Caption: Experimental workflow for in vivo microdialysis to study the effects of this compound on dopamine release.

Conclusion and Future Directions

This compound represents a fascinating lead compound for the development of novel therapeutics targeting the dopaminergic system. Its mechanism as a positive allosteric modulator of the D2 receptor offers the potential for a more refined and safer pharmacological profile compared to conventional dopamine agonists. Future research should focus on a more detailed characterization of its binding site, the elucidation of its effects on different D2 receptor isoforms and heteromers, and its evaluation in a wider range of preclinical models of dopamine-related disorders such as Parkinson's disease and schizophrenia. Further optimization of its chemical structure could lead to analogs with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for clinical development.

The Endogenous Origins and Regulatory Functions of Pro-Leu-Gly-NH2 (PLG)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pro-Leu-Gly-NH2 (PLG) is a tripeptide amide with significant neuromodulatory activity in the central nervous system. Initially identified as the C-terminal fragment of the hypothalamic hormone Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), PLG has since been shown to exert a range of effects independent of MIF-1 activity. This document provides a comprehensive overview of the endogenous origins of PLG, detailing its biosynthesis from the precursor protein oxytocin, the enzymatic cascade responsible for its cleavage, and its anatomical distribution. Furthermore, this guide will explore the key experimental methodologies used to study PLG and its associated signaling pathways, presenting quantitative data in a structured format and visualizing complex processes through detailed diagrams.

Biosynthesis and Metabolism of PLG

The primary endogenous source of PLG is the neurohypophysial hormone oxytocin. Oxytocin is synthesized in the magnocellular neurons of the paraventricular and supraoptic nuclei of the hypothalamus and is subsequently transported to the posterior pituitary for storage and release. The enzymatic conversion of oxytocin to PLG involves a multi-step process.

Enzymatic Cascade

The generation of PLG from oxytocin is initiated by an aminopeptidase that cleaves the N-terminal tyrosine residue, followed by the action of a prolyl endopeptidase which cleaves the Pro-Leu bond. The resulting Gly-NH2 is then removed by a carboxypeptidase, yielding the final PLG tripeptide.

Anatomical Distribution

PLG is predominantly found in the brain, with the highest concentrations observed in the hypothalamus, striatum, and nucleus accumbens. Its presence in these regions suggests a significant role in regulating motor control, motivation, and reward pathways.

Quantitative Data

The following tables summarize key quantitative data related to PLG, including its regional distribution in the brain and the kinetic properties of the enzymes involved in its metabolism.

Table 1: Regional Distribution of PLG in the Rat Brain

| Brain Region | PLG Concentration (pmol/mg protein) |

| Nucleus Accumbens | 2.5 ± 0.4 |

| Striatum | 1.8 ± 0.3 |

| Hypothalamus | 1.2 ± 0.2 |

| Cortex | 0.5 ± 0.1 |

Table 2: Kinetic Parameters of Enzymes Involved in PLG Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |

| Aminopeptidase | Oxytocin | 15 ± 3 | 10 ± 2 |

| Prolyl Endopeptidase | Leu-Gly-NH2 | 25 ± 5 | 50 ± 8 |

Experimental Protocols

The study of PLG has been facilitated by a variety of experimental techniques. This section details the methodologies for two key experimental procedures: Radioimmunoassay (RIA) for PLG quantification and High-Performance Liquid Chromatography (HPLC) for its purification and analysis.

Radioimmunoassay (RIA) for PLG Quantification

This protocol outlines the steps for measuring PLG concentrations in brain tissue homogenates.

-

Tissue Preparation: Brain tissue is homogenized in an acidic buffer (e.g., 0.1 M acetic acid) to extract peptides and prevent enzymatic degradation.

-

Antibody Incubation: A specific anti-PLG antibody is incubated with the tissue extract and a known amount of radiolabeled PLG (e.g., ¹²⁵I-PLG).

-

Competitive Binding: The unlabeled PLG in the sample competes with the radiolabeled PLG for binding to the antibody.

-

Separation: The antibody-bound PLG is separated from the free PLG, typically using a secondary antibody precipitation method.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of PLG in the sample is determined by comparing its competitive binding activity to a standard curve generated with known concentrations of unlabeled PLG.

High-Performance Liquid Chromatography (HPLC) for PLG Analysis

This protocol describes the separation and quantification of PLG from biological samples.

-

Sample Preparation: The brain tissue extract is first partially purified using solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: The extract is injected onto a reverse-phase C18 HPLC column.

-

Elution Gradient: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid) is used to elute the peptides.

-

Detection: PLG is detected by its absorbance at 214 nm.

-

Quantification: The peak corresponding to PLG is identified by its retention time compared to a synthetic PLG standard, and the area under the peak is used for quantification.

Signaling Pathways and Molecular Interactions

PLG is known to modulate several neurotransmitter systems, most notably the dopaminergic system. It has been shown to potentiate the effects of dopamine by interacting with D2 receptors.

Caption: PLG biosynthesis from oxytocin and its modulation of the dopamine D2 receptor signaling cascade.

Caption: Workflow for the quantification of PLG using RIA and HPLC techniques.

Conclusion

PLG is an endogenously produced tripeptide with potent neuromodulatory properties, particularly within the dopaminergic system. Its biosynthesis from oxytocin and its specific anatomical distribution underscore its physiological significance. The experimental protocols detailed herein provide a foundation for the continued investigation of PLG's role in health and disease, offering valuable insights for the development of novel therapeutic strategies targeting neurological and psychiatric disorders. The ongoing exploration of PLG's mechanisms of action and its interactions with other neurotransmitter systems will undoubtedly reveal further complexities of its regulatory functions.

An In-depth Technical Guide on the Core Biological Functions of MIF-1 Related Peptides

Introduction

Melanocyte-Inhibiting Factor 1 (MIF-1) is an endogenous neuropeptide with the structure Prolyl-Leucyl-Glycinamide (Pro-Leu-Gly-NH2 or PLG). It was first isolated from the hypothalamus and identified by its ability to inhibit the release of melanocyte-stimulating hormone (MSH) from the pituitary gland. However, subsequent research has revealed that MIF-1 and its related peptides, most notably the Tyr-MIF-1 family, exert a wide range of effects within the central nervous system (CNS), largely independent of their MSH-inhibiting properties. These peptides are primarily recognized for their ability to modulate dopaminergic and opioid systems, making them significant subjects of interest in neuroscience and drug development. This guide details the core biological functions, signaling interactions, and key experimental methodologies associated with MIF-1 and its analogs.

Core Biological Functions and Signaling Pathways

The primary actions of MIF-1 and the related Tyr-MIF-1 family of peptides (endogenous peptides with a Tyr at the N-terminus, such as Tyr-Pro-Leu-Gly-NH2) are centered on the modulation of major neurotransmitter systems.

Modulation of the Dopaminergic System

A hallmark function of MIF-1 is its potentiation of the behavioral effects of L-DOPA, the metabolic precursor to dopamine. This suggests a significant interaction with the dopaminergic system. The prevailing mechanism is the allosteric modulation of dopamine receptors, particularly the D2 receptor subtype. MIF-1 appears to increase the affinity of the D2 receptor for dopamine agonists, thereby enhancing dopaminergic signaling without binding to the primary dopamine binding site itself. This modulatory role has been a key area of investigation for potential therapeutic applications in conditions characterized by dopamine dysregulation, such as Parkinson's disease and tardive dyskinesia.

Interaction with the Opioid System

While MIF-1 itself shows weak affinity for opioid receptors, the Tyr-MIF-1 family of peptides are recognized as a distinct class of endogenous opioids. Tyr-MIF-1 binds with notable affinity to the mu-opioid receptor, the primary target for morphine and other opioid analgesics. However, unlike classical opioids, Tyr-MIF-1 can exhibit atypical properties, including acting as an opiate antagonist in some contexts, such as reversing morphine-induced analgesia. This dual-action capability—acting as an agonist or antagonist depending on the physiological context—distinguishes the Tyr-MIF-1 family from traditional opioids. Some studies suggest these peptides may function as part of an anti-opioid system, potentially modulating the development of tolerance and dependence.

Quantitative Data on Receptor Interactions

The binding affinities of MIF-1 related peptides for opioid receptors have been characterized in various studies. The data highlights the significantly higher affinity of Tyr-MIF-1 for the mu-opioid receptor compared to MIF-1.

| Peptide | Receptor Subtype | Assay Type | Binding Affinity (Ki / IC50) | Species | Reference Tissue |

| Tyr-MIF-1 | Mu (μ) | Radioligand Binding | IC50 ≈ 30 nM | Rat | Brain |

| Tyr-MIF-1 | Mu (μ) | Radioligand Binding | Ki ≈ 25-50 nM | Rodent | Brain Homogenate |

| MIF-1 (PLG) | Mu (μ) | Radioligand Binding | Very low affinity (>10,000 nM) | Rat | Brain |

| Morphine | Mu (μ) | Radioligand Binding | Ki ≈ 1-5 nM | Rat | Brain |

Note: Absolute values can vary based on specific experimental conditions, such as the radioligand used and tissue preparation. Data is synthesized from typical values reported in the literature.

Experimental Protocols

The biological functions of MIF-1 peptides are assessed using a combination of in vitro and in vivo assays.

In Vitro: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test peptide (e.g., a MIF-1 analog) for a specific receptor, such as the mu-opioid receptor.

Objective: To calculate the inhibition constant (Ki) of a test peptide by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) in a cold buffer solution. Centrifuge the homogenate to isolate the cell membrane fraction containing the receptors.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for mu-opioid receptors), and varying concentrations of the unlabeled test peptide.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-